1-[(4-fluorophenyl)methyl]-6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Description
1-[(4-fluorophenyl)methyl]-6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyridine ring substituted with fluorobenzyl and methoxyphenyl groups, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-6-(4-methoxyphenyl)-2-oxopyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O2/c1-25-18-9-4-15(5-10-18)19-11-6-16(12-22)20(24)23(19)13-14-2-7-17(21)8-3-14/h2-11H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFAKMGIUCHQLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C(=O)N2CC3=CC=C(C=C3)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorophenyl)methyl]-6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzylamine with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with malononitrile under basic conditions to yield the desired pyridinecarbonitrile compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The final product is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(4-fluorophenyl)methyl]-6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[(4-fluorophenyl)methyl]-6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorobenzyl)-4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylic acid
- 2-((4-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone
- N-(4-Fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrochloride
Uniqueness
1-[(4-fluorophenyl)methyl]-6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, differentiating it from other similar compounds.
Biological Activity
1-[(4-fluorophenyl)methyl]-6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, known by its CAS number 477320-29-9, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 364.36 g/mol. The compound features a dihydropyridine core substituted with a fluorophenyl and a methoxyphenyl group, which are critical for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of dihydropyridine derivatives. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms, including the modulation of cell cycle progression and apoptosis induction. For instance, compounds with similar structures have been reported to exhibit inhibitory effects against BRAF(V600E) and EGFR pathways, which are crucial in many cancers .
Antimicrobial Properties
The antimicrobial activity of related dihydropyridine compounds has been documented, suggesting that this compound may possess similar effects. Studies indicate that these compounds can disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Anti-inflammatory Effects
Inflammation is a key factor in various diseases, including cancer and autoimmune disorders. Compounds with a similar structural motif have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This suggests that the compound may also contribute to reducing inflammation .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
| Structural Feature | Effect on Activity |
|---|---|
| Fluorophenyl Group | Enhances lipophilicity and binding affinity to targets |
| Methoxyphenyl Group | Contributes to electron donation, improving reactivity |
| Dihydropyridine Core | Essential for biological activity; facilitates interaction with biological targets |
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .
- Animal Models : In vivo studies using murine models have indicated that administration of similar dihydropyridine derivatives resulted in reduced tumor growth and improved survival rates in treated animals compared to controls .
- Combination Therapy : Research has explored the synergistic effects of this compound when used in combination with established chemotherapeutic agents like doxorubicin. The combination has shown enhanced efficacy against resistant cancer cell lines, highlighting its potential as an adjunct therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
